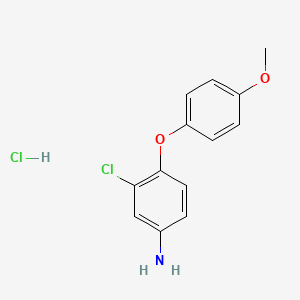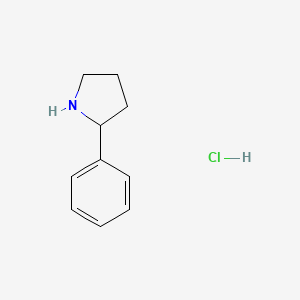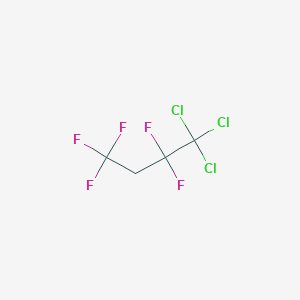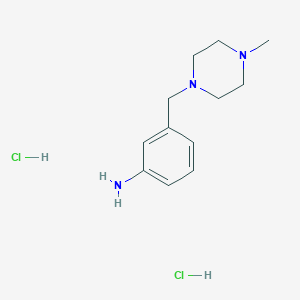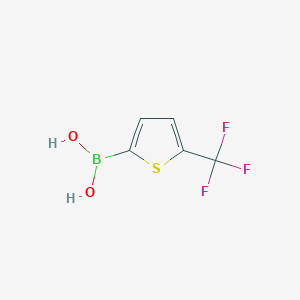
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid
説明
“(5-(Trifluoromethyl)thiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 958451-91-7 . It has a molecular weight of 195.96 and its IUPAC name is 5-(trifluoromethyl)-2-thienylboronic acid . It is a solid substance that is stored in a dark place, sealed in dry, and stored in a freezer under -20°C .
Synthesis Analysis
The synthesis of this compound involves a reaction with tetrakis (triphenylphosphine) palladium (0) and cesium fluoride in tetrahydrofuran for 8 hours under reflux . Another method involves a reaction with bis-triphenylphosphine-palladium (II) chloride and sodium carbonate in tetrahydrofuran and water at 63°C for 5.5 hours under an inert atmosphere .Molecular Structure Analysis
The InChI code of this compound is 1S/C5H4BF3O2S/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H and the InChI key is NHBZQJOZVBHDAZ-UHFFFAOYSA-N . The compound contains 12 heavy atoms and 5 aromatic heavy atoms .Chemical Reactions Analysis
This compound is used as a reagent in various reactions such as Palladium-catalyzed Suzuki-Miyaura cross-couplings . It also undergoes reactions with other compounds to form new substances .Physical And Chemical Properties Analysis
The compound is soluble with a solubility of 1.38 mg/ml or 0.00706 mol/l . It has a molar refractivity of 39.15 and a topological polar surface area (TPSA) of 68.7 Ų . The compound is also lipophilic with a consensus Log Po/w of 0.91 .科学的研究の応用
Catalytic Applications in Organic Synthesis
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid and similar boronic acids play a crucial role in catalytic applications, especially in Suzuki-Miyaura coupling reactions. These reactions are essential for forming carbon-carbon bonds, a fundamental process in organic synthesis. The study by Kinzel, Zhang, and Buchwald (2010) demonstrated the successful use of polyfluorophenylboronic acid and five-membered 2-heteroaromatic boronic acids, including 2-thiophene boronic acids, in Suzuki-Miyaura reactions. These reactions were performed under conditions that minimized boronic acid decomposition, highlighting the efficiency of these compounds in catalytic processes (Kinzel, Zhang, & Buchwald, 2010).
Advancements in Polymer Chemistry
Thiophenebisboronic derivatives, including structures similar to (5-(Trifluoromethyl)thiophen-2-yl)boronic acid, have been used in palladium-catalyzed Suzuki polycondensations to synthesize alternating thiophene-phenylene copolymers. Jayakannan, Dongen, and Janssen (2001) explored this application, which contributed to advancements in polymer chemistry, particularly in the creation of well-defined copolymers (Jayakannan, Dongen, & Janssen, 2001).
Development of Organic Electronics
Another significant application is in the field of organic electronics. Ren and Jäkle (2016) highlighted the synthesis and applications of thienylboranes as building blocks for new functional materials. These compounds, including variations like (5-(Trifluoromethyl)thiophen-2-yl)boronic acid, have been used to create materials with desirable photophysical properties, redox characteristics, and solid-state assembly behavior. Their applications extend to sensing, organic electronics, and the development of molecular switches (Ren & Jäkle, 2016).
Sensing Applications
Boronic acids, including derivatives of thiophene boronic acids, are increasingly used in sensing applications. Huang et al. (2012) discussed the progress of boronic acid sensors for various bioactive substances. These sensors operate by forming cyclic structures with diols or interacting with other biological molecules, demonstrating the utility of thiophene boronic acid derivatives in biological and chemical sensing technologies (Huang et al., 2012).
Flame Retardancy in Polymers
In the context of flame retardancy, the combination of aromatic boronic acid derivatives with other compounds like magnesium hydroxide has been explored to enhance the flame retardant properties of materials like epoxy resin. Tie et al. (2016) investigated the synergistic effect of an aromatic boronic acid derivative and magnesium hydroxide, showing improved thermal stability and flame retardant properties (Tie et al., 2016).
Safety And Hazards
The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
特性
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBZQJOZVBHDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669692 | |
| Record name | [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid | |
CAS RN |
958451-91-7 | |
| Record name | [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



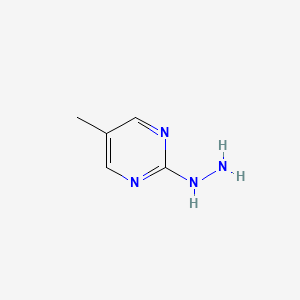
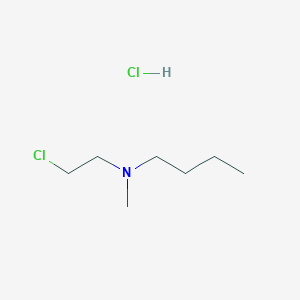
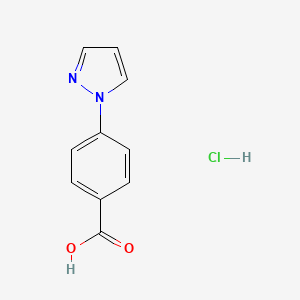
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
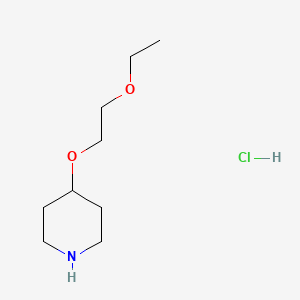
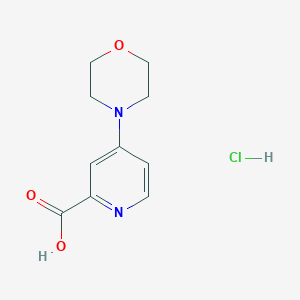
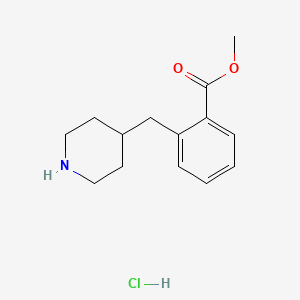
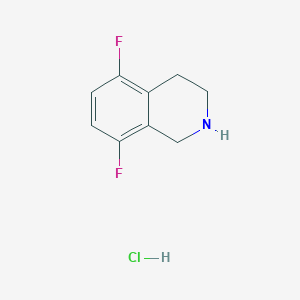
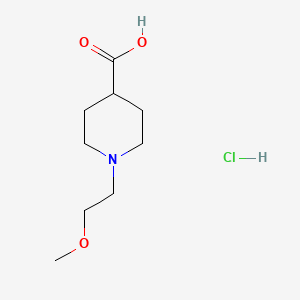
![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)
